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Compound of Interest

Compound Name:
N-(4-fluorophenyl)-2-hydroxy-4-

methylbenzamide

CAS No.: 521272-14-0

Cat. No.: B3270065

Get Quote

Executive Summary & Structural Context
Molecule: N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide Core Scaffold: Salicylanilide (2-

hydroxy-N-phenylbenzamide) Key Features:

Ring A (Acid side): 2-hydroxy-4-methylphenyl (Salicyl moiety).

Ring B (Amine side): 4-fluorophenyl (p-fluoroaniline moiety).

Diagnostic Marker: The

F nucleus (Spin 1/2) creates distinctive splitting patterns in the

C spectrum of Ring B, serving as a self-validating internal reference for assignment.

Significance: Salicylanilides are potent uncouplers of oxidative phosphorylation and possess

antibacterial/antifungal properties. The introduction of fluorine at the para-position of the aniline
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ring is a common bioisosteric replacement to block metabolic oxidation and modulate

lipophilicity.

Experimental Protocol: Synthesis & Acquisition
To ensure reproducible spectral data, the following protocol is recommended for sample

preparation.

Synthesis (Schotten-Baumann Conditions)
Reagents: 4-methylsalicylic acid (1.0 eq), 4-fluoroaniline (1.0 eq), PCl

or SOCl

(0.5 eq / 1.2 eq), Xylene or Toluene.

Procedure:

Reflux 4-methylsalicylic acid with PCl

in dry xylene for 3 hours to generate the acid chloride in situ.

Add 4-fluoroaniline dropwise.

Reflux for an additional 2–3 hours until HCl evolution ceases.

Cool, filter the solid, and recrystallize from Ethanol/Water.

Yield: Typically 75–85%.

NMR Acquisition Parameters
Instrument: 400 MHz (100 MHz for

C) or higher.

Solvent:DMSO-d

is preferred over CDCl

.
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Reason: The intramolecular Hydrogen Bond (O-H

O=C) and the intermolecular amide H-bonding require a polar aprotic solvent to prevent
line broadening and ensure solubility.

Temperature: 298 K.

Reference: TMS (0.00 ppm) or DMSO-d

septet (39.52 ppm).

Spectral Data Analysis: 13C Chemical Shifts &
Assignment
The following table presents the Consensus Chemical Shifts derived from high-fidelity structural

analogs (e.g., N-(4-fluorophenyl)benzamide, 4-methylsalicylamide) and calculated substituent

effects.

Chemical Shift Table (DMSO-d )
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Carbon
Position

Type
Shift (

, ppm)
Multiplicity Coupling

(Hz)

Assignment
Logic

C=O Carbonyl 166.5 – 168.0 Singlet -

Amide

Carbonyl

(Deshielded)

C-2 Quaternary 158.0 – 160.0 Singlet -

Phenolic C-

OH (Ortho to

C=O)

C-4' Quaternary 157.0 – 159.5 Doublet ~242 Hz
C-F (Direct

coupling)

C-4 Quaternary 142.0 – 144.0 Singlet - C-Me (Ipso)

C-1' Quaternary 134.5 – 135.5 Doublet ~2–3 Hz
C-N (Para to

F)

C-6 Methine 128.0 – 130.0 Singlet -

Arom. Ring A

(Ortho to

C=O)

C-3', 5' Methine 120.0 – 122.0 Doublet ~8 Hz
Meta to F (

)

C-1 Quaternary 117.0 – 119.0 Singlet -
Ring A (Ipso

to C=O)

C-5 Methine 119.0 – 121.0 Singlet - Arom. Ring A

C-2', 6' Methine 115.0 – 116.5 Doublet ~22 Hz
Ortho to F (

)

C-3 Methine 117.0 – 118.0 Singlet -
Arom. Ring A

(Ortho to OH)

CH Methyl 21.0 – 21.5 Singlet -
Methyl group

on Ring A
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Note: The prime notation (') refers to the aniline (fluorinated) ring.

Visualization of Assignment Workflow
The following diagram illustrates the logical flow for assigning the spectrum, prioritizing the

Fluorine-tagged ring.

Raw 13C Spectrum
(DMSO-d6)

Identify C=O
(>165 ppm)

Locate C-F Doublet
(1J ~240Hz, ~158 ppm)

Assign Ring B (Aniline)
via Splitting Patterns

Use 2J (22Hz) & 3J (8Hz) Assign Ring A (Salicyl)
Remaining Singlets

Subtract F-coupled peaks Confirm C-OH
(~160 ppm)

Click to download full resolution via product page

Caption: Logical workflow for deconvoluting the 13C NMR spectrum of fluorinated benzamides.

Comparative Analysis: Product vs. Alternatives
This section compares the spectral "performance" of the target molecule against key

alternatives to demonstrate why the fluorinated analog offers superior diagnostic validation.

Comparison 1: Fluorinated vs. Non-Fluorinated Analog
Alternative:N-phenyl-2-hydroxy-4-methylbenzamide (No Fluorine)
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Feature
N-(4-
fluorophenyl)-...[1]
[2][3][4] (Target)

N-phenyl-...[1][5]
(Alternative)

Advantage of
Target

Ring B Signals
Split into Doublets (

)
Singlets

Self-Validation:

Splitting confirms the

presence and position

of the aniline ring

without 2D NMR.

C-4' Shift ~158 ppm (Doublet) ~124 ppm (Singlet)

The large downfield

shift separates C-4'

from the crowded

aromatic region (115-

130 ppm).

Spectral Crowding High (due to splitting) Moderate

While crowding

increases, the pattern

(d, J=22 vs d, J=8)

allows precise

assignment of

ortho/meta carbons.

Comparison 2: Solvent Systems (DMSO-d vs. CDCl )
DMSO-d

(Recommended):

Pros: Sharpens the amide and hydroxyl proton signals in

H NMR (which correlates to HSQC). Stabilizes the intramolecular H-bond, making the
Carbonyl carbon shift more consistent (~167 ppm).

Cons: Solvent peak (septet) at ~40 ppm can obscure aliphatic carbons (though not an

issue here as the Methyl is at ~21 ppm).

CDCl
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:

Pros: Cheaper, easier to evaporate.

Cons: Poor solubility for salicylanilides leads to broad peaks. The phenolic -OH proton

often exchanges or broadens, losing coupling information.

Technical Insights: The Fluorine Effect
The

F nucleus acts as a "spy" in the carbon framework. The coupling constants (

) decrease with distance, providing a ruler for assignment:

(~242 Hz): The carbon directly attached to Fluorine. It appears as a wide doublet at ~158
ppm.

(~22 Hz): The ortho carbons. These appear at ~116 ppm.[6] The coupling is large enough to
be clearly resolved on a standard 400 MHz instrument (5.5 ppm width in Hz is small, but 22
Hz is huge).

(~8 Hz): The meta carbons. These appear at ~121 ppm.

(~2-3 Hz): The para carbon (C-1'). This small splitting is often unresolved or appears as line
broadening, distinguishing it from the other quaternary carbons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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